

# Ethylmalonic acid's role in fatty acid oxidation disorders.

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An In-depth Technical Guide on the Role of **Ethylmalonic Acid** in Fatty Acid Oxidation Disorders

## Executive Summary

**Ethylmalonic acid** (EMA) is a dicarboxylic acid that serves as a crucial biomarker for several inborn errors of metabolism, most notably those affecting mitochondrial fatty acid  $\beta$ -oxidation (FAO). Its accumulation in physiological fluids such as urine and blood is indicative of a metabolic block, prompting specific diagnostic investigations. While classically associated with Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency, elevated EMA is also a hallmark of Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) and Ethylmalonic Encephalopathy (EE). In SCAD and MADD, EMA formation is a direct consequence of impaired butyryl-CoA metabolism. Conversely, in EE, the primary defect lies in sulfide detoxification due to mutations in the ETHE1 gene, which leads to secondary inhibition of FAO enzymes. Understanding the distinct pathophysiology behind EMA accumulation in these disorders is critical for accurate diagnosis, prognosis, and the development of targeted therapeutic strategies. This document provides a comprehensive technical overview of the biochemical pathways, pathophysiology, and diagnostic protocols related to the role of **ethylmalonic acid** in these complex metabolic diseases.

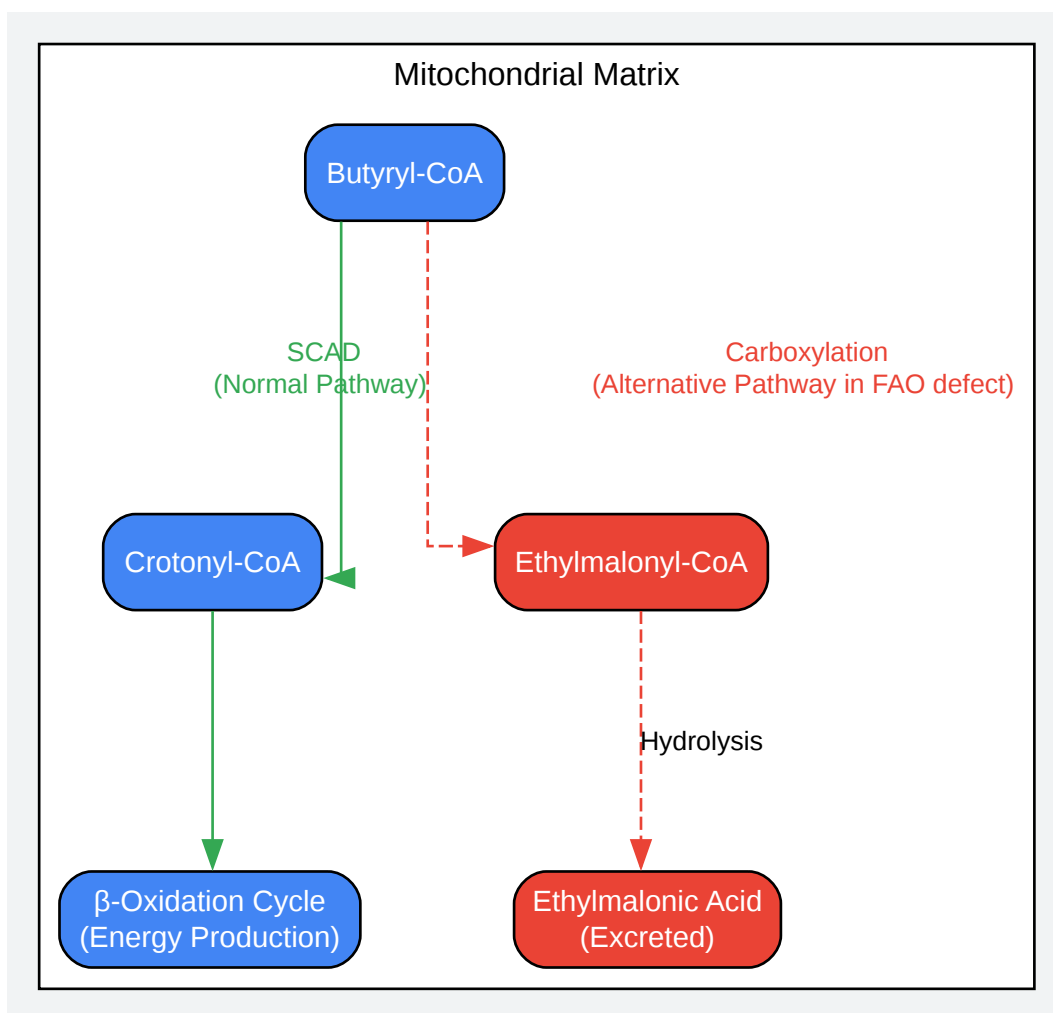
## Biochemical Pathways of Ethylmalonic Acid Formation

## Mitochondrial Fatty Acid $\beta$ -Oxidation (FAO)

Mitochondrial FAO is a critical catabolic process that generates acetyl-CoA and reducing equivalents (FADH<sub>2</sub> and NADH) from fatty acids, providing a major energy source, particularly during fasting or physiological stress.[1][2][3] The pathway consists of a cyclical series of four enzymatic reactions: FAD-dependent dehydrogenation, hydration, NAD<sup>+</sup>-dependent dehydrogenation, and thiolitic cleavage.[3][4] For short-chain fatty acids like butyrate (C<sub>4</sub>), the first step is catalyzed by Short-Chain Acyl-CoA Dehydrogenase (SCAD).[4][5][6]

## Pathological Formation of Ethylmalonic Acid

In disorders where the SCAD-catalyzed dehydrogenation of butyryl-CoA is inefficient, this substrate is shunted into an alternative metabolic route. Butyryl-CoA is carboxylated by a promiscuous carboxylase (likely propionyl-CoA carboxylase) to form ethylmalonyl-CoA. Subsequent hydrolysis of ethylmalonyl-CoA yields **ethylmalonic acid**, which is then excreted in the urine.[7] Therefore, **ethylmalonic aciduria** is a direct biochemical indicator of impaired short-chain fatty acid metabolism.[7][8]



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Caption: Biochemical fate of Butyryl-CoA in health and disease.

## Associated Fatty Acid Oxidation Disorders

### Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

SCAD deficiency (SCADD), caused by mutations in the ACADS gene, is an autosomal recessive disorder directly impairing the first step of short-chain fatty acid oxidation.[9] The primary biochemical findings are elevated urinary **ethylmalonic acid** and increased plasma C4-acylcarnitine (butyrylcarnitine).[1][10][11] However, the clinical relevance of SCADD is debated, with many individuals identified through newborn screening remaining asymptomatic,

leading to the view that it may often be a benign biochemical phenotype rather than a clinical disease.[1][5][10][12]

## Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)

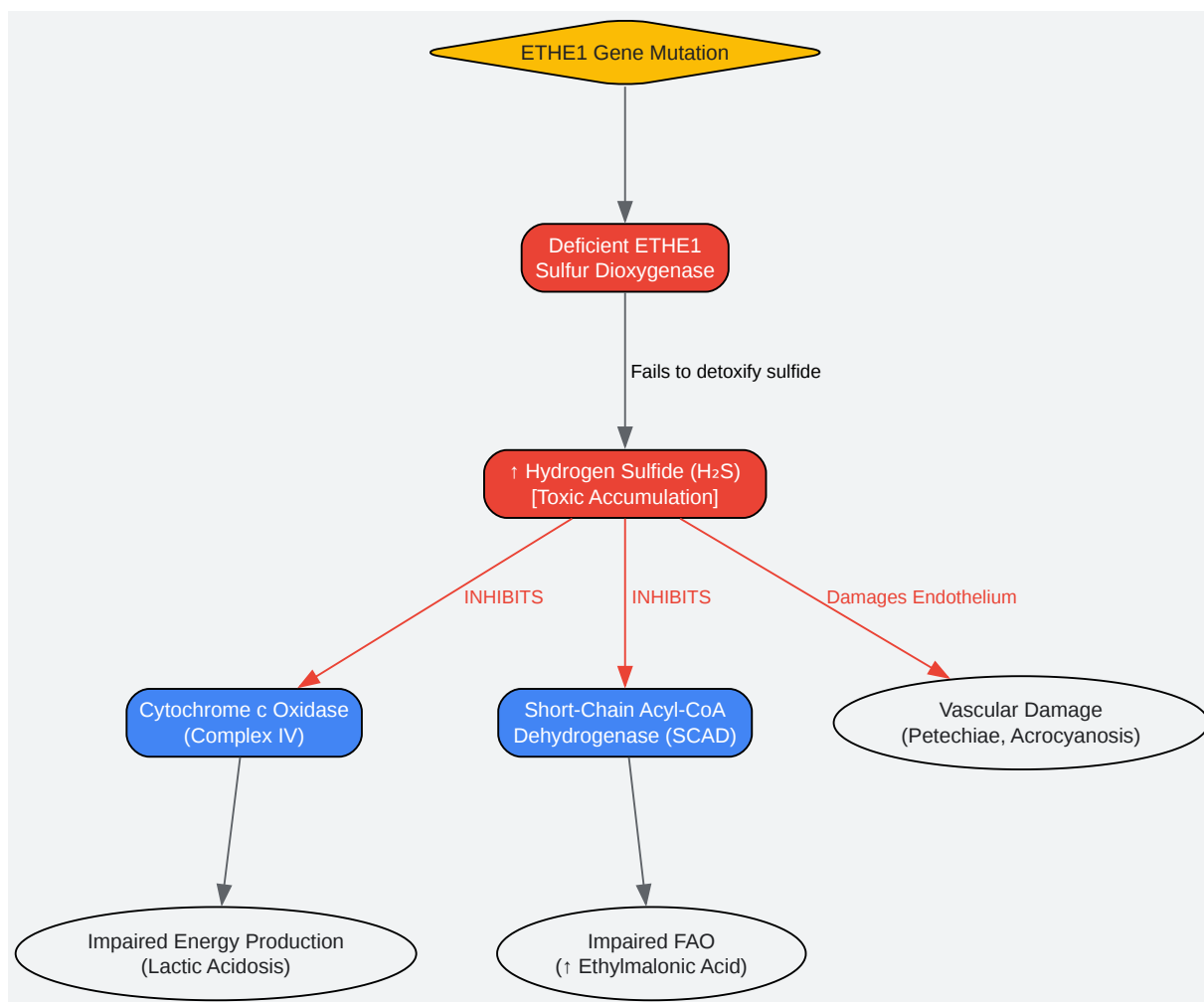
MADD, also known as glutaric aciduria type II, is a more complex disorder resulting from defects in either the electron transfer flavoprotein (ETF) or ETF dehydrogenase (ETFDH).[13][14] These proteins are crucial for transferring electrons from multiple acyl-CoA dehydrogenases (including SCAD, MCAD, VLCAD, and those in amino acid metabolism) to the mitochondrial respiratory chain.[1][13][14][15] The resulting widespread impairment of dehydrogenases leads to a complex pattern of urinary organic acids, including a prominent elevation of **ethylmalonic acid**, glutaric acid, and others.[1][15][16] Plasma acylcarnitine profiles show elevations across short, medium, and long-chain species.[13][16]

## Ethylmalonic Encephalopathy (EE)

Ethylmalonic Encephalopathy is a severe, often fatal, infantile metabolic disorder caused by autosomal recessive mutations in the ETHE1 gene.[5][17][18] ETHE1 encodes a mitochondrial sulfur dioxygenase responsible for detoxifying hydrogen sulfide (H<sub>2</sub>S).[17][19][20][21] In EE, loss of ETHE1 function leads to the accumulation of toxic levels of H<sub>2</sub>S.[19][20] This has two major downstream consequences:

- Inhibition of Cytochrome c Oxidase (COX): H<sub>2</sub>S is a potent inhibitor of COX (Complex IV) in the mitochondrial respiratory chain, leading to impaired energy production and lactic acidosis.[18][20][22]
- Secondary Inhibition of SCAD: High concentrations of H<sub>2</sub>S also inhibit SCAD activity, leading to the accumulation of butyryl-CoA and its subsequent conversion to **ethylmalonic acid**. [22]

This secondary inhibition explains why EE, a primary disorder of sulfide metabolism, presents with biochemical markers (elevated EMA and C4-acylcarnitine) that mimic a primary FAO disorder.[22][23] The clinical phenotype includes developmental delay, petechiae, orthostatic acrocyanosis, and chronic diarrhea.[5][17][20][24]



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Caption: Pathophysiology of ETHE1 deficiency in Ethylmalonic Encephalopathy.

## Quantitative Data Presentation

The following tables summarize typical biomarker concentrations observed in FAO disorders associated with **ethylmalonic acid**. Values can vary significantly based on the patient's clinical state (e.g., fasting vs. fed, illness).

Table 1: Urinary **Ethylmalonic Acid** (EMA) Concentrations

Condition	Typical EMA Level (mmol/mol creatinine)	Reference
Normal	< 10	[25]
SCAD Deficiency	Persistently elevated (variable)	[8][11]
MADD	Markedly elevated (can exceed 1000)	[25]
Ethylmalonic Encephalopathy	Markedly elevated	[18][22]

One reported case of MADD showed an initial EMA of 694 mmol/mol creatinine, which increased to 3321 mmol/mol creatinine during follow-up.[25]

Table 2: Plasma Acylcarnitine Profile

Condition	C4-Acylcarnitine (Butyrylcarnitine)	Other Acylcarnitines	Reference
Normal	< 0.62 $\mu$ mol/L	Normal	[13]
SCAD Deficiency	Elevated	Generally normal	[1][12]
MADD	Markedly elevated (e.g., >10 $\mu$ mol/L)	Elevations in C5-C18 species	[13][16]
Ethylmalonic Encephalopathy	Elevated	May have elevated C5-acylcarnitine	[22][23]

Table 3: Comparative Features of Disorders with Elevated EMA

Feature	SCAD Deficiency	MADD	Ethylmalonic Encephalopathy
Primary Defect	ACADS gene; Butyryl-CoA dehydrogenation	ETFA, ETFB, ETFDH genes; Electron transfer	ETHE1 gene; Sulfide detoxification
Clinical Severity	Often asymptomatic/benign	Spectrum from fatal neonatal to mild adult-onset	Severe, progressive, often fatal in infancy
Key Clinical Signs	Variable; often none	Hypoglycemia, acidosis, myopathy, hypotonia	Petechiae, acrocyanosis, diarrhea, neurodegeneration
Lactic Acidosis	Typically absent	Can be present during decompensation	Intermittent but common
Other Organic Acids	Methylsuccinic acid may be present	Glutaric, isovaleric, 2-hydroxyglutaric acids	Normal or non-specific elevations

## Experimental Protocols

Accurate diagnosis requires a combination of metabolite analysis, enzymatic assays, and molecular genetic testing.

### Urinary Organic Acid Analysis by GC-MS

- Principle: This method quantifies non-volatile organic acids, including EMA, in urine. The acids are chemically derivatized to make them volatile for separation by gas chromatography (GC) and identification by mass spectrometry (MS).
- Methodology:
  - Sample Preparation: An internal standard (e.g., heptadecanoic acid) is added to a urine aliquot normalized by creatinine concentration.

- Extraction: Organic acids are extracted from the acidified urine using an organic solvent like ethyl acetate.
- Derivatization: The dried extract is derivatized using a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the acidic protons to trimethylsilyl (TMS) esters, increasing volatility.
- GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The compounds are separated on a capillary column based on their boiling points and polarity. The mass spectrometer fragments the eluting compounds, generating a characteristic mass spectrum for identification and quantification.
- Data Interpretation: The EMA peak is identified by its retention time and mass spectrum and quantified relative to the internal standard. A massive increase in EMA is a key diagnostic finding.<sup>[25]</sup>

## Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

- Principle: MS/MS is used for the rapid, sensitive, and specific quantification of acylcarnitines in dried blood spots (for newborn screening) or plasma. This technique does not require prior chromatographic separation.
- Methodology:
  - Sample Preparation: A small punch from a dried blood spot or a plasma aliquot is placed in a microtiter plate. A methanol solution containing stable isotope-labeled internal standards for various acylcarnitines is added to extract the analytes.
  - Flow Injection-MS/MS: The extract is directly infused into the mass spectrometer. The first mass spectrometer (Q1) selects the precursor ions of all acylcarnitines. These ions are fragmented in the collision cell (q2), and the second mass spectrometer (Q3) detects a common product ion ( $m/z$  85), which is characteristic of the carnitine moiety.
  - Quantification: The concentration of each acylcarnitine (e.g., C4-carnitine) is determined by comparing its signal intensity to that of its corresponding labeled internal standard.



- Data Interpretation: An elevated C4-acylcarnitine level is indicative of SCADD or EE. In MADD, a broader range of short-, medium-, and long-chain acylcarnitines will be elevated. [\[26\]](#)

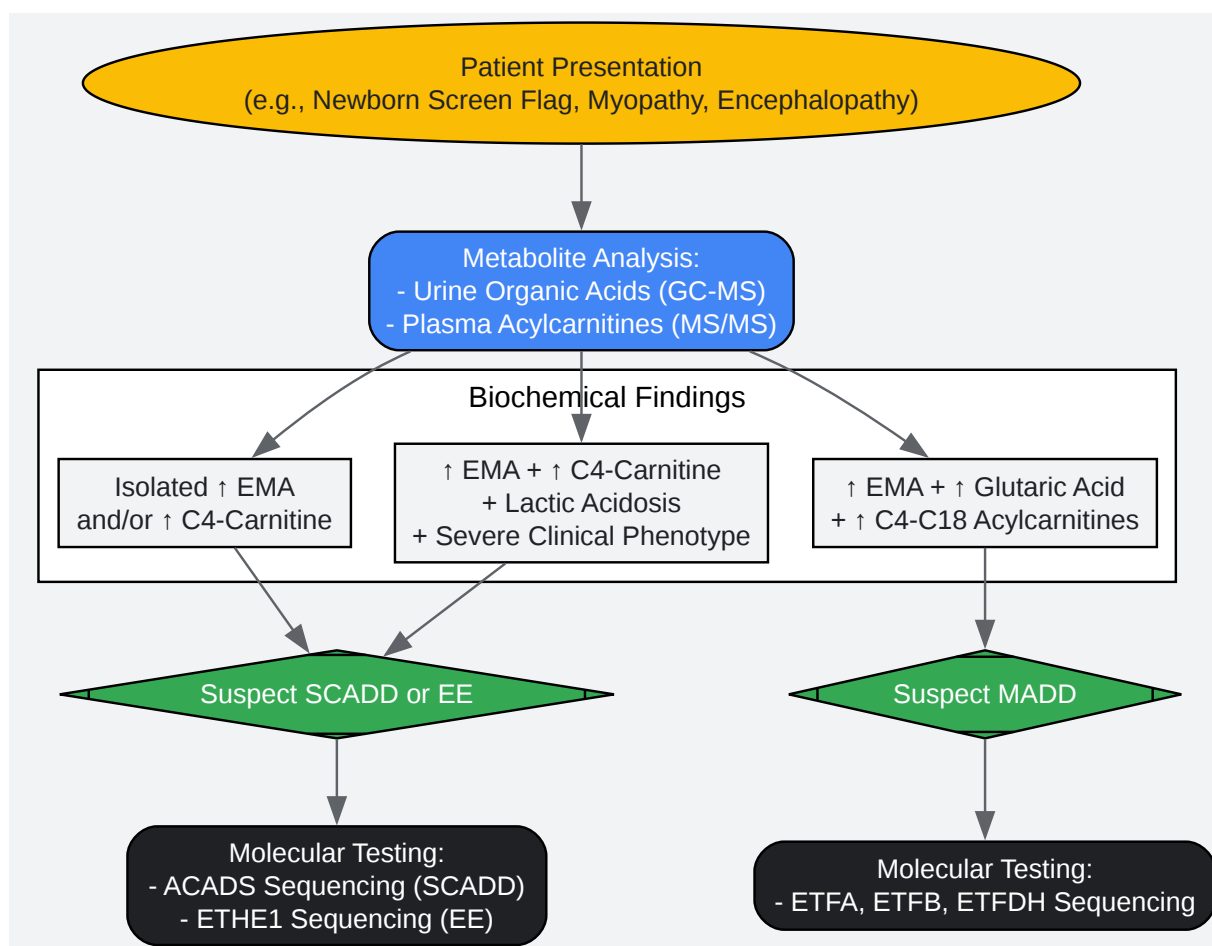
## Fibroblast Enzyme Assays

- Principle: To confirm a specific enzyme deficiency, patient-derived skin fibroblasts are cultured and assayed for the activity of the suspected enzyme.
- Methodology:
  - Cell Culture: Fibroblasts are obtained from a skin biopsy and grown in culture medium until sufficient cell numbers are achieved.
  - Enzyme Source: Mitochondria are isolated from the cultured fibroblasts via differential centrifugation.
  - Assay: The enzyme activity (e.g., SCAD) is measured by monitoring the reduction of a specific electron acceptor in the presence of the enzyme's substrate (e.g., butyryl-CoA). For example, the rate of reduction of ferricenium hexafluorophosphate can be followed spectrophotometrically.
  - Data Analysis: The patient's enzyme activity is compared to that of control fibroblast lines. A residual activity of <10-20% of control is typically considered diagnostic. [\[27\]](#)

## Molecular Genetic Testing

- Principle: DNA sequencing is the definitive method to confirm a diagnosis by identifying pathogenic variants in the associated genes (ACADS, ETFA, ETFB, ETFDH, ETHE1).
- Methodology:
  - DNA Extraction: Genomic DNA is extracted from a patient's blood sample.
  - Sequencing: Next-generation sequencing (NGS) panels that include genes associated with inborn errors of metabolism are commonly used. Alternatively, Sanger sequencing of a specific gene can be performed if the biochemical data strongly points to a single disorder.

- Variant Analysis: The identified genetic variants are analyzed using bioinformatics tools and databases to determine their pathogenicity (e.g., nonsense, frameshift, missense mutations affecting conserved residues). Family segregation studies can help confirm the significance of identified variants.[13]



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Caption: Diagnostic workflow for patients with suspected FAO disorders and **ethylmalonic aciduria**.

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